1-Boc-4-(2-pyridyloxy)piperidine
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and involves multiple steps. For example, the hydrogenation of pyridine to piperidine catalyzed by a cerium compound is described, which involves a sequence of hydrogenation and hydride transfer steps . Another paper discusses the synthesis of 4-aryl-2-piperidinones via asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral rhodium catalyst . Additionally, the synthesis of a spiro[benzo[c]azepine-4,2-piperidine] derivative is achieved using 1-Boc-piperidine-2-carboxylic acid methyl ester as a starting material . These studies provide insights into the methodologies that could potentially be applied to synthesize 1-Boc-4-(2-pyridyloxy)piperidine.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their chemical properties and biological activity. The structure of a novel spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold is determined using NOESY NMR and X-ray diffraction, which shows well-defined orientation of side chains . Similarly, the crystal structure of a nitrogenous compound containing a piperazine moiety is confirmed by X-ray diffraction and compared with DFT calculations . These techniques are essential for understanding the three-dimensional conformation of piperidine derivatives, which is relevant to the compound of interest.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and other complex structures . The quaternization and reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine is another example of the chemical transformations that piperidine derivatives can undergo, leading to the synthesis of N-amino-1,2,3,6-tetrahydropyridines . These reactions highlight the reactivity of the piperidine ring and its derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The synthesis and structural studies of dendritic melamines comprising piperidine motifs reveal the formation of spherical nano-aggregates in the solid state, demonstrating the impact of molecular structure on physical properties . The vibrational analysis of isothiazolopyridine derivatives provides insights into their chemical properties . These studies are indicative of the types of analyses that would be relevant for understanding the properties of 1-Boc-4-(2-pyridyloxy)piperidine.
Scientific Research Applications
Anticancer Applications
- Summary of Application: Piperidine and its derivatives have shown great therapeutic potential as anticancer agents . They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Methods of Application: The specific methods of application or experimental procedures would depend on the type of cancer being treated. Generally, these compounds can be administered alone or in combination with other phytochemicals or conventional anticancer drugs .
- Results or Outcomes: Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties when used against triple negative breast cancer cells . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Pharmacological Applications
- Summary of Application: Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The methods of application would depend on the specific pharmaceutical application. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant impact and widespread use of piperidine in the field of pharmacology .
properties
IUPAC Name |
tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGIBBFCSCAULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619847 | |
Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(2-pyridyloxy)piperidine | |
CAS RN |
313490-35-6 | |
Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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